molecular formula C11H11F2N3O2S B5476507 N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5476507
M. Wt: 287.29 g/mol
InChI Key: AEOQAFWIDADCQK-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the use of 3,4-Difluorophenyl isocyanate as a building block . The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include factors like its molecular weight, boiling point, melting point, and solubility. For example, 3,4-Difluorophenyl isocyanate, a related compound, is a colorless, water-soluble, and volatile liquid .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, 3,4-Difluorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is combustible and harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2S/c1-2-16-7-9(6-14-16)19(17,18)15-8-3-4-10(12)11(13)5-8/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOQAFWIDADCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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